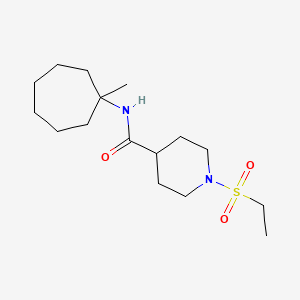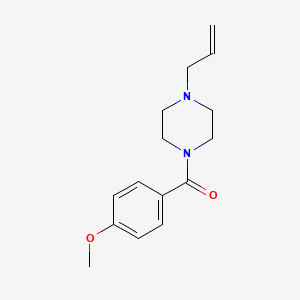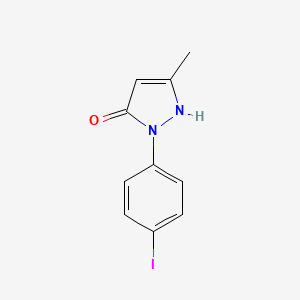![molecular formula C18H12Br2O6 B5387240 bis[2-(4-bromophenyl)-2-oxoethyl] oxalate CAS No. 3013-44-3](/img/structure/B5387240.png)
bis[2-(4-bromophenyl)-2-oxoethyl] oxalate
Overview
Description
Bis[2-(4-bromophenyl)-2-oxoethyl] oxalate: is an organic compound characterized by the presence of two 4-bromophenyl groups attached to an oxalate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis[2-(4-bromophenyl)-2-oxoethyl] oxalate typically involves the reaction of 4-bromobenzaldehyde with oxalyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the final product. The reaction conditions often require a controlled temperature and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Bis[2-(4-bromophenyl)-2-oxoethyl] oxalate can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.
Substitution: Nucleophilic substitution reactions can occur at the bromine atoms, resulting in the formation of new compounds with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: Bis[2-(4-bromophenyl)-2-oxoethyl] oxalate is used as a building block in organic synthesis. It can be employed in the preparation of various complex molecules and polymers.
Biology: In biological research, this compound may be used as a probe or reagent to study biochemical pathways and interactions.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, materials, and coatings.
Mechanism of Action
The mechanism of action of bis[2-(4-bromophenyl)-2-oxoethyl] oxalate involves its interaction with specific molecular targets. The oxalate moiety can participate in coordination chemistry, forming complexes with metal ions. Additionally, the bromophenyl groups can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, influencing the compound’s reactivity and binding properties.
Comparison with Similar Compounds
- Bis[2-(4-chlorophenyl)-2-oxoethyl] oxalate
- Bis[2-(4-fluorophenyl)-2-oxoethyl] oxalate
- Bis[2-(4-methylphenyl)-2-oxoethyl] oxalate
Comparison:
- Bis[2-(4-bromophenyl)-2-oxoethyl] oxalate is unique due to the presence of bromine atoms, which can influence its reactivity and interactions compared to its chlorinated, fluorinated, or methylated analogs.
- The bromine atoms can participate in specific halogen bonding interactions, which are not possible with other substituents.
- The electronic and steric effects of the bromine atoms can also affect the compound’s chemical behavior and potential applications.
Properties
IUPAC Name |
bis[2-(4-bromophenyl)-2-oxoethyl] oxalate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Br2O6/c19-13-5-1-11(2-6-13)15(21)9-25-17(23)18(24)26-10-16(22)12-3-7-14(20)8-4-12/h1-8H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWCOFNVRVIDQAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)COC(=O)C(=O)OCC(=O)C2=CC=C(C=C2)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Br2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201226370 | |
| Record name | 1,2-Bis[2-(4-bromophenyl)-2-oxoethyl] ethanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201226370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3013-44-3 | |
| Record name | 1,2-Bis[2-(4-bromophenyl)-2-oxoethyl] ethanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3013-44-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Bis[2-(4-bromophenyl)-2-oxoethyl] ethanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201226370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-methyl-2-[2-(morpholin-4-ylcarbonyl)imidazo[1,2-a]pyridin-3-yl]-1H-benzimidazole](/img/structure/B5387162.png)
![[(E)-2-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]-1-(4-fluorophenyl)ethenyl] 4-fluorobenzoate](/img/structure/B5387164.png)
![1-[6-(4-BROMOPHENYL)-3-(METHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE](/img/structure/B5387170.png)
![1-[(5-bromo-2-furyl)methyl]-4-(2-pyridinyl)piperazine oxalate](/img/structure/B5387174.png)
![4-methoxy-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide](/img/structure/B5387180.png)

methanone](/img/structure/B5387199.png)
![7-(3-cyclopropylpropanoyl)-N,N-dimethyl-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5387205.png)
![2-[(1E)-2-(2-BROMO-4,5-DIMETHOXYPHENYL)ETHENYL]QUINOLIN-8-OL](/img/structure/B5387209.png)
![3-methyl-8-[(4-propyl-5-pyrimidinyl)carbonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5387216.png)


![6-[2-(hydroxymethyl)phenyl]-N-[3-(4-methoxyphenyl)propyl]nicotinamide](/img/structure/B5387255.png)
![7-[2-(1-cyclohexenyl)ethyl]-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5387257.png)
